

Chemical properties and structure of Dihydrosinapyl alcohol.

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Compound of Interest

Compound Name: Dihydrosinapyl alcohol

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Dihydrosinapyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosinapyl alcohol, also known as 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, is a naturally occurring phenolic compound.[1][2] It is structurally related to sinapyl alcohol, a primary monomer of lignin, and can be derived from lignocellulosic biomass through processes like hydrogenation and hydrogenolysis.[3] This technical guide provides a comprehensive overview of the chemical structure and properties of **dihydrosinapyl alcohol**, based on currently available data. While it is recognized as a useful research chemical with potential biological properties, detailed experimental protocols and in-depth pharmacological studies are not extensively documented in publicly accessible literature.[1][2]

Chemical Structure and Identification

Dihydrosinapyl alcohol is a substituted phenol with a three-carbon alcohol chain and two methoxy groups on the benzene ring.

- IUPAC Name: 4-(3-hydroxypropyl)-2,6-dimethoxyphenol
- Synonyms: Benzenepropanol, 4-hydroxy-3,5-dimethoxy-; 3-(3,5-Dimethoxy-4-hydroxyphenyl)-1-propanol[4]

- CAS Number: 20736-25-8[3]
- Molecular Formula: C₁₁H₁₆O₄[3][5]
- Molecular Weight: 212.24 g/mol [3]
- Chemical Structure:
 - SMILES: COC1=C(C(=CC(=C1)CCCO)OC)O
 - InChI: InChI=1S/C11H16O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h6-7,12-13H,3-5H2,1-2H3[5]
 - InChIKey: PHOPGVYKZWPIGA-UHFFFAOYSA-N[5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **dihydrosinapyl alcohol**. It is typically a white to off-white solid at room temperature.[2]

Property	Value	Source
Appearance	White to Off-White Solid	[2]
Melting Point	75.5-76.5 °C	[2]
Boiling Point (Predicted)	371.7 ± 37.0 °C	[2]
Density (Predicted)	1.161 ± 0.06 g/cm ³	[2]
pKa (Predicted)	10.10 ± 0.25	[2]
LogP (o/w, est.)	0.430	[2]
Water Solubility (est.)	1.095e+004 mg/L @ 25 °C	
Solubility	DMSO, Chloroform (Slightly)	[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or isolation of **dihydrosinapyl alcohol** are not readily available in the surveyed literature. However, the compound is known to be a natural product that can be obtained from the following sources and general methods:

- From Lignocellulose: **Dihydrosinapyl alcohol** can be produced from lignocellulose through catalytic hydrogenation and hydrogenolysis.[3] This process typically involves the cleavage of ether bonds within the lignin polymer and reduction of functional groups under high pressure and temperature in the presence of a metal catalyst.
- From Natural Sources: It has been identified as a phenolic compound extracted from the flower buds of *Camellia japonica*. [1][2] Isolation from plant material would generally involve solvent extraction followed by chromatographic purification techniques to separate it from other metabolites.

Spectral Data

Specific, experimentally-derived NMR and mass spectra for **dihydrosinapyl alcohol** are not widely published. However, based on its structure, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the hydroxypropyl side chain. The aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The methoxy protons would also be a singlet, integrating to six protons. The propyl chain would exhibit multiplets for the methylene groups and a triplet for the terminal alcohol proton.
- ^{13}C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons (including two shielded carbons bearing the methoxy groups and one bearing the hydroxyl group), the methoxy carbons, and the three distinct carbons of the propyl side chain.

Mass Spectrometry (MS)

The mass spectrum of **dihydrosinapyl alcohol** would be expected to show a molecular ion peak (M^+) at m/z 212. Common fragmentation patterns for alcohols include:[6]

- Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom of the propyl chain's hydroxyl group.
- Dehydration: Loss of a water molecule (M-18), which is a characteristic fragmentation for many alcohols.[6][7]
- Benzylic cleavage: Fragmentation at the bond between the aromatic ring and the propyl side chain.

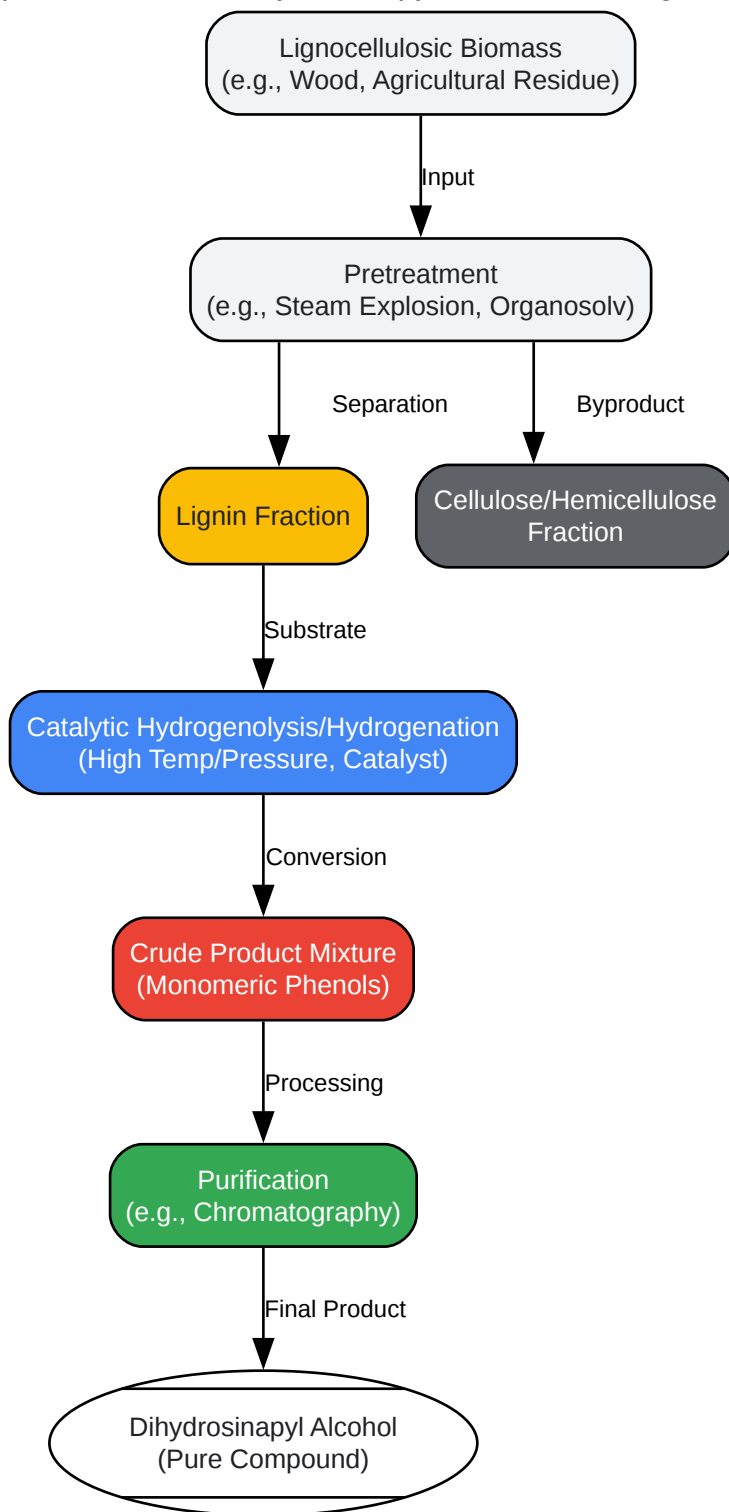
Biological Activity and Signaling Pathways

Dihydrosinapyl alcohol is described as a phenolic compound that exhibits biological properties, though specific activities are not well-defined in the available literature.[1][2] Phenolic compounds as a class are known for a wide range of biological activities, including antioxidant and anti-inflammatory effects. However, no specific signaling pathways modulated by **dihydrosinapyl alcohol** have been documented.

Visualizations

As no specific signaling pathways for **dihydrosinapyl alcohol** have been identified, the following diagram illustrates a conceptual workflow for its production from lignocellulosic biomass, a primary source mentioned in the literature.

Conceptual Workflow: Dihydrosinapyl Alcohol from Lignocellulose

[Click to download full resolution via product page](#)Caption: Conceptual workflow for obtaining **Dihydrosinapyl Alcohol**.

Conclusion

Dihydrosinapyl alcohol is a well-characterized small molecule in terms of its basic chemical and physical properties. Its origin as a natural product from abundant lignocellulosic biomass makes it an interesting compound for further research. However, a notable gap exists in the scientific literature regarding detailed, publicly accessible experimental protocols for its synthesis and isolation, as well as comprehensive studies on its biological activities and potential mechanisms of action. Future research in these areas would be invaluable for unlocking the full potential of this molecule for applications in drug development and other scientific fields.

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